Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate
Description
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
CAS No. |
651053-60-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
phenyl 4-(3-methylbutyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-14(2)8-9-15-10-12-18(13-11-15)17(19)20-16-6-4-3-5-7-16/h3-7,10-15H,8-9H2,1-2H3 |
InChI Key |
ZUOGQADCUMGIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate typically involves the reaction of pyridine derivatives with phenyl and 3-methylbutyl substituents. One common method is the condensation reaction between 4-pyridinecarboxylic acid and 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base, and nucleophiles (amines, thiols) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives, substituted pyridine derivatives.
Scientific Research Applications
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways and leading to various physiological effects.
Comparison with Similar Compounds
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate can be compared with other pyridine derivatives, such as:
- Phenyl 4-(2-methylpropyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxamide
- Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of the phenyl and 3-methylbutyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Biological Activity
Phenyl 4-(3-methylbutyl)pyridine-1(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 233.29 g/mol
The presence of the pyridine ring contributes to the compound's lipophilicity and potential receptor interactions, which are critical for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections.
- Anti-inflammatory Effects : Pyridine derivatives are known to modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could position it as a candidate for anti-inflammatory drug development.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may affect cancer cell lines. The evaluation of its IC50 values across different cell types is essential for understanding its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Substituent Variation : The introduction of alkyl groups on the pyridine ring has been shown to enhance activity. For example, compounds with branched alkyl substituents often display improved potency compared to their linear counterparts.
- Functional Group Impact : The carboxylate moiety plays a crucial role in receptor binding and activity modulation. Variations in this functional group can lead to significant changes in biological efficacy.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | E. coli |
| Compound B | 32 | Staphylococcus aureus |
| This compound | 32 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophage cultures, indicating its anti-inflammatory potential.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 250 |
| Phenyl Compound (10 µM) | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
